2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride
Overview
Description
2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride is a versatile chemical compound with the molecular formula C5H4Cl2O4S3 and a molecular weight of 295.18 g/mol . This compound is known for its unique chemical structure, which includes a thiophene ring substituted with chloro, methanesulfonyl, and sulfonyl chloride groups. It is widely used in various scientific research fields due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride typically involves the chlorination of 5-methanesulfonylthiophene-3-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process requires careful temperature control and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically conducted in stainless steel reactors equipped with temperature and pressure monitoring systems to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl chloride groups can be reduced to sulfinyl or thiol groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted thiophene derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of sulfinyl or thiol derivatives.
Scientific Research Applications
2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is involved in the synthesis of potential drug candidates for various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro and sulfonyl chloride groups act as electrophilic sites, making the compound highly reactive towards nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various derivatives and functionalized compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylthiophene-3-sulfonyl chloride
- 2-Chloro-5-methanesulfonylthiophene-3-carboxylic acid
- 2-Chloro-5-methanesulfonylthiophene-3-sulfonamide
Uniqueness
2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride is unique due to the presence of both methanesulfonyl and sulfonyl chloride groups on the thiophene ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-chloro-5-methylsulfonylthiophene-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O4S3/c1-13(8,9)4-2-3(5(6)12-4)14(7,10)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIURPCOJNWBNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(S1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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